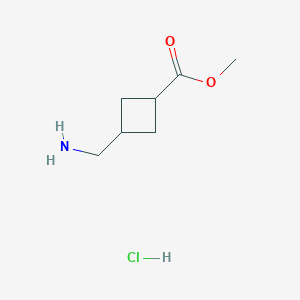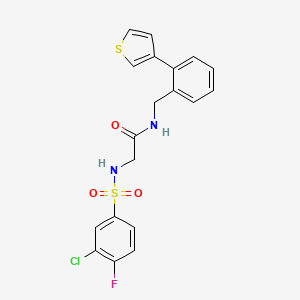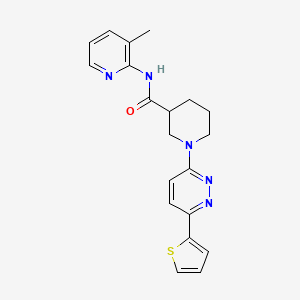
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride” is a chemical compound with the CAS Number 1630907-39-9 . It is a white to yellow solid and is used in scientific research, with applications ranging from drug synthesis to catalysis.
Molecular Structure Analysis
The molecular weight of “Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride” is 179.65 . The InChI code is1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+; . This indicates the presence of a cyclobutane ring in the structure, which is substituted with an aminomethyl group and a carboxylate group. Physical And Chemical Properties Analysis
“Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride” is a white to yellow solid . It should be stored in a refrigerator . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Reaction Mechanisms
Competition in Cyclobutene Reactions : A study by Niwayama and Houk (1992) on "Methyl 3-formylcyclobutene-3-carboxylate" synthesized from cyclobutane-1,1-dicarboxylic acid, provides insights into the thermolysis process leading to methyl (2H)-pyrane-5-carboxylate. This research confirms theoretical predictions about the competition between ester and formyl groups in controlling torquoselectivity during cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).
Substituent Effects on Cyclobutenes : Another study conducted by the same authors in 1996 expands on the geometrical and conrotatory electrocyclic ring openings of cyclobutenes, exploring the effects of various substituents on reaction rates and stereoselectivities (Niwayama et al., 1996).
Versatile Access to Amino Acids : Meijere et al. (2010) developed a method under mild conditions for the Michael addition and ensuing ring enlargement, leading to the synthesis of derivatives related to "Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride". This research outlines a pathway for incorporating such derivatives into small peptides, demonstrating the compound's versatility in synthetic chemistry (Meijere et al., 2010).
Crystal Structure Analysis : Sarı et al. (2002) focused on the crystal structure of a compound with a similar cyclobutane framework, showcasing the importance of structural analysis in understanding the chemical behavior and applications of such molecules (Sarı et al., 2002).
Cyclopropyl Building Blocks : A study by Wessjohann et al. (1993) on the synthesis of 2-[(diphenylmethylene)amino]cyclobutenecarboxylates from cyclopropylideneacetates and ketimines, discusses a two-step synthesis approach that highlights the compound's role in creating complex molecules. This research also explores the unique neighboring group effects that facilitate the formation of novel structures (Wessjohann et al., 1993).
Enantioselective C(sp3)–H Activation : Xiao et al. (2014) describe an enantioselective method for the cross-coupling of methylene β-C(sp3)–H bonds in cyclobutanecarboxylic acid derivatives, showcasing the compound's application in achieving high yields and enantioselectivities through the use of chiral hydroxamic acid ligands (Xiao et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMSHLXCSNVHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride | |
CAS RN |
1630907-39-9 |
Source


|
| Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2759353.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2759357.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)
![8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2759359.png)

![tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate](/img/structure/B2759361.png)


![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)
